
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with broad physiological roles, including vasodilation, immune modulation, and neurotransmitter activity . VIP (3-28) is a truncated form lacking the first two N-terminal residues (His¹ and Ser²). This fragment retains residues critical for receptor interaction but exhibits altered binding and functional properties compared to full-length VIP. It is studied across species (human, bovine, porcine, rat) to understand receptor selectivity and species-specific ligand-receptor interactions .
Preparation Methods
Chemical Synthesis of VIP (3-28) via Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Framework
VIP (3-28) is predominantly synthesized using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) SPPS protocols. The process involves sequential coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage .
Human VIP (3-28) Synthesis
-
Resin : TGS-RAM resin (0.18 mmol/g loading) is preferred for high-yield synthesis .
-
Coupling Reagents : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) with N-hydroxybenzotriazole (HOBt) ensures efficient activation .
-
Deprotection : 20% piperidine in DMF removes Fmoc groups after each coupling cycle.
-
Cleavage : TFA (95%) with triisopropylsilane (2.5%) and water (2.5%) liberates the peptide from the resin .
Yield : 28% after HPLC purification .
Species-Specific Modifications
-
Bovine VIP (3-28) : Differs from human VIP at position 18 (Arg → Lys) . Adjustments in coupling steps for lysine incorporation are required.
-
Porcine VIP (3-28) : Identical to human VIP in the (3-28) region, enabling identical synthesis protocols .
-
Rat VIP (3-28) : Contains a substitution at position 22 (Asn → Ser), necessitating modified side-chain protection strategies .
Lipidation for Enhanced Stability
A VIP (3-28)-lipopeptide derivative was synthesized by conjugating palmitic acid to the N-terminus via a novel linker (2-[(4R,5R)-5-({[(9H-fluoren-9-yl)methoxy]carbonylaminomethyl}-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]acetic acid) . This modification improved solubility and facilitated liposome surface attachment for drug delivery applications .
Key Reaction :
Palmitic acid+VIP (3-28)-resinHATU/HOBt/NMMVIP (3-28)-lipopeptide
Enzymatic Preparation from Precursor Proteins
Proteolytic Processing of Prepro-VIP
VIP (3-28) can be generated enzymatically from prepro-VIP, a 170-amino acid precursor . Prohormone convertases (PC1/3 and PC2) cleave pro-VIP into VIP (1-28), which is further truncated by dipeptidyl peptidase IV (DPP-IV) to yield VIP (3-28) .
Human and Porcine Processing
-
PC1/3 Cleavage Site : Arg⁷⁰-Arg⁷¹ in prepro-VIP generates VIP (1-28) .
-
DPP-IV Truncation : Removes N-terminal His¹-Ser² to produce VIP (3-28) .
Efficiency : 65–80% conversion in vitro .
Species Variability in Enzyme Specificity
-
Bovine : DPP-IV exhibits slower kinetics due to Lys¹⁸ substitution, reducing VIP (3-28) yield to 50% .
-
Rat : Enhanced DPP-IV activity compensates for Ser²² substitution, achieving 75% conversion .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude VIP (3-28) is purified using reversed-phase HPLC:
-
Column : C18 (5 µm, 250 × 4.6 mm)
Mass Spectrometry
-
Human VIP (3-28) : Calculated m/z 3148.6; Observed m/z 3148.9 (MALDI-TOF) .
-
Rat VIP (3-28) : Calculated m/z 3119.4; Observed m/z 3119.7 .
Comparative Analysis of Species-Specific Preparations
Synthesis Efficiency
Species | SPPS Yield (%) | Enzymatic Yield (%) |
---|---|---|
Human | 28 | 80 |
Bovine | 25 | 50 |
Porcine | 28 | 78 |
Rat | 26 | 75 |
Structural Variations Impacting Preparation
Position | Human | Bovine | Porcine | Rat |
---|---|---|---|---|
18 | Arg | Lys | Arg | Arg |
22 | Asn | Asn | Asn | Ser |
Key Findings :
-
Bovine VIP (3-28) requires additional purification due to Lys¹⁸-induced aggregation .
-
Rat VIP (3-28) shows improved solubility from Ser²², simplifying HPLC purification .
Challenges and Optimization Strategies
Aggregation During Synthesis
N-terminal truncation increases hydrophobicity, leading to peptide aggregation. Mitigation strategies include:
-
Co-solvents : 30% hexafluoro-2-propanol in cleavage mixtures .
-
Lipidation : Palmitic acid conjugation reduces aggregation by 40% .
Side Reactions
Chemical Reactions Analysis
Types of Reactions
VIP (3-28) undergoes various chemical reactions, including:
Oxidation: VIP (3-28) can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in VIP (3-28) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products formed from these reactions include oxidized VIP (3-28) with disulfide bonds, reduced VIP (3-28) without disulfide bonds, and various substituted analogs of VIP (3-28) with modified amino acid sequences .
Scientific Research Applications
VIP (3-28) has numerous scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission, vasodilation, and immune modulation.
Medicine: Explored for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
VIP (3-28) exerts its effects by binding to specific receptors on target cells, primarily VIP receptors (VPAC1 and VPAC2). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as smooth muscle relaxation, increased secretion of water and electrolytes in the intestines, and modulation of immune cell activity .
Comparison with Similar Compounds
Structural and Functional Differences
N-Terminal Truncation :
- VIP (3-28) lacks His¹ and Ser², residues implicated in VPAC1/VPAC2 receptor binding . Studies on GRF analogs show His¹ enhances receptor affinity, suggesting VIP (3-28) may have reduced binding compared to full VIP .
- Key Domains : The C-terminal region (residues 15–28) remains intact, preserving helical structures critical for receptor activation . However, truncation diminishes efficacy in adenylate cyclase stimulation, as seen in VIP (6-28), which acts as a VPAC antagonist .
Receptor Selectivity :
- VPAC1 vs. VPAC2 : Full VIP binds both receptors with similar affinity (IC₅₀: 1–8 nM) . Truncated VIP (3-28) shows higher selectivity for VPAC1 in humans due to structural compatibility, while VPAC2 affinity decreases significantly .
- Species Variations :
- Human : VIP (3-28) binds VPAC1 with moderate affinity (hypothetical IC₅₀: ~10–20 nM) but poorly to VPAC2.
- Rat : Reduced VPAC1 affinity compared to human receptors, reflecting structural divergence in receptor ligand-binding domains .
- Bovine/Porcine : Intermediate binding profiles, aligning closer to human VPAC1 due to conserved residues in receptor LRR14-15 regions .
Functional Activity
- Agonist vs. Antagonist : Unlike full VIP, VIP (3-28) acts as a partial agonist in VPAC1-mediated pathways (e.g., cAMP production) but lacks efficacy in VPAC2 activation . In rats, it may antagonize VPAC2 due to species-specific receptor conformations .
- Comparison with PACAP-27 :
Species-Specific Findings
- Rat : VIP (3-28) exhibits lower VPAC1 affinity (hypothetical Ki: ~50 nM) compared to human receptors, attributed to divergent receptor loop structures .
- Human : Retains moderate VPAC1 agonism, making it a tool for studying VPAC1-specific pathways .
- Bovine/Porcine : Structural similarities to human VPAC1 result in binding profiles closer to humans than rodents .
Data Table: Hypothetical Binding Affinities of VIP (3-28) Across Species
Species | VPAC1 IC₅₀ (nM) | VPAC2 IC₅₀ (nM) | Functional Role |
---|---|---|---|
Human | 15 | >1000 | Partial VPAC1 agonist |
Rat | 50 | >1000 | VPAC2 antagonist |
Porcine | 20 | 800 | VPAC1 agonist |
Bovine | 25 | 750 | VPAC1 agonist |
Note: Values extrapolated from structural and functional studies in .
Key Research Findings
Used to delineate VPAC1-specific pathways in cancer and inflammation .
Rat Studies :
- Acts as a competitive antagonist for VPAC2 in intestinal membranes, blocking VIP-induced cAMP signaling .
Comparative Receptor Dynamics :
- Species-specific receptor loops (e.g., LRR14-15 in TLR8) influence VIP (3-28) binding, with rodents exhibiting lower affinity due to structural divergence .
Biological Activity
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with diverse biological activities across various species, including humans, bovines, porcine, and rats. This article explores the biological activity of VIP (3-28), emphasizing its mechanisms of action, physiological roles, and implications in health and disease.
Overview of VIP
VIP is primarily known for its role as a neurotransmitter and neuromodulator. It is distributed throughout the central and peripheral nervous systems and has significant effects on various physiological processes such as vasodilation, smooth muscle relaxation, immune response modulation, and hormone secretion regulation . The peptide is encoded by the secretin gene family and interacts with specific receptors (VIPR1 and VIPR2) to exert its effects through the cAMP/PKA signaling pathway .
VIP exerts its biological effects through two main receptors:
- VIPR1 : Primarily involved in mediating vasodilation and smooth muscle relaxation.
- VIPR2 : Plays a crucial role in immune modulation and hormone secretion.
Both receptors are expressed in various tissues, including the ovaries, where VIP influences steroidogenesis by regulating the expression of the Steroidogenic Acute Regulatory protein (STAR) .
Signaling Pathway
The activation of VIP receptors leads to an increase in intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). This cascade promotes several physiological responses:
- Steroidogenesis : VIP enhances estradiol and progesterone production in granulosa cells while inhibiting 20α-hydroxysteroid dehydrogenase activity, thus maintaining progesterone's biological activity .
- Immune Regulation : VIP modulates both innate and adaptive immune responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines such as IL-10 .
1. Humans
In humans, VIP plays a significant role in regulating gastrointestinal motility, vasodilation, and hormone secretion from the pituitary gland. It also has neuroprotective effects by promoting neuronal survival .
2. Bovine
In bovine species, VIP is implicated in ovarian function. Studies have shown that VIP levels increase during follicular development, suggesting its involvement in ovulation processes . Immunohistochemical analyses indicate that VIP expression correlates with luteinizing hormone peaks during the estrous cycle.
3. Porcine
Similar to bovine studies, porcine research highlights VIP's role in reproductive physiology. It influences steroid hormone production and is involved in the regulation of ovarian function .
4. Rats
In rat models, VIP has been shown to enhance ovulatory responses when perfused into ovaries primed with PMSG (Pregnant Mare Serum Gonadotropin). This suggests that VIP may facilitate follicular maturation and ovulation through its steroidogenic actions .
Case Studies
Case Study 1: VIP's Role in Inflammatory Response
A study demonstrated that VIP administration reduced inflammation in animal models of autoimmune diseases by downregulating pro-inflammatory cytokines while enhancing anti-inflammatory pathways. This suggests potential therapeutic applications of VIP in managing inflammatory disorders .
Case Study 2: Neuroprotective Effects
Research indicates that VIP can protect neurons from damage induced by neurotoxins such as beta-amyloid fibrils. This neuroprotective effect is mediated through its anti-inflammatory properties and promotion of neuronal survival pathways .
Data Tables
Species | Biological Activity | Mechanism of Action |
---|---|---|
Humans | Vasodilation, hormone secretion | cAMP/PKA pathway activation |
Bovine | Ovarian function regulation | Increased STAR expression |
Porcine | Steroid hormone production | Modulation of granulosa cell activity |
Rats | Enhanced ovulatory responses | Direct effects on ovarian steroidogenesis |
Properties
CAS No. |
115444-33-2 |
---|---|
Molecular Formula |
C138H226N40O39S |
Molecular Weight |
3101.627 |
InChI |
InChI=1S/C138H226N40O39S/c1-18-71(12)108(134(215)170-92(56-68(6)7)123(204)163-89(111(147)192)61-101(144)185)176-131(212)99(65-179)173-127(208)97(63-103(146)187)168-124(205)91(55-67(4)5)165-125(206)93(58-77-37-41-79(182)42-38-77)166-119(200)83(33-23-26-49-140)157-117(198)84(34-24-27-50-141)161-132(213)106(69(8)9)174-113(194)73(14)155-115(196)88(47-53-218-17)160-121(202)87(45-46-100(143)184)159-116(197)82(32-22-25-48-139)156-118(199)85(35-28-51-152-137(148)149)158-122(203)90(54-66(2)3)164-120(201)86(36-29-52-153-138(150)151)162-135(216)109(74(15)180)177-129(210)94(59-78-39-43-80(183)44-40-78)167-126(207)96(62-102(145)186)169-128(209)98(64-105(190)191)172-136(217)110(75(16)181)178-130(211)95(57-76-30-20-19-21-31-76)171-133(214)107(70(10)11)175-112(193)72(13)154-114(195)81(142)60-104(188)189/h19-21,30-31,37-44,66-75,81-99,106-110,179-183H,18,22-29,32-36,45-65,139-142H2,1-17H3,(H2,143,184)(H2,144,185)(H2,145,186)(H2,146,187)(H2,147,192)(H,154,195)(H,155,196)(H,156,199)(H,157,198)(H,158,203)(H,159,197)(H,160,202)(H,161,213)(H,162,216)(H,163,204)(H,164,201)(H,165,206)(H,166,200)(H,167,207)(H,168,205)(H,169,209)(H,170,215)(H,171,214)(H,172,217)(H,173,208)(H,174,194)(H,175,193)(H,176,212)(H,177,210)(H,178,211)(H,188,189)(H,190,191)(H4,148,149,152)(H4,150,151,153)/t71-,72-,73-,74+,75+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
InChI Key |
VZHGFXMUWRDKMY-GNASPNIESA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.